N-Hexyl-4-methylbenzenecarboximidamide
Description
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N'-hexyl-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H22N2/c1-3-4-5-6-11-16-14(15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H2,15,16) |
InChI Key |
RFMQGNZTVKSGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Pinner Reaction with 4-Methylbenzonitrile and Hexylamine
The Pinner reaction is a cornerstone for amidine synthesis, involving acid-catalyzed reactions between nitriles and amines. For N-hexyl-4-methylbenzenecarboximidamide:
- Reactants : 4-Methylbenzonitrile and hexylamine.
- Conditions : Anhydrous HCl gas is introduced into a mixture of 4-methylbenzonitrile and hexylamine in ethanol at 0–5°C. The reaction proceeds for 12–24 hours under nitrogen.
- Mechanism : The nitrile undergoes protonation, followed by nucleophilic attack by hexylamine to form an imino intermediate. Subsequent elimination of ammonia yields the amidine hydrochloride salt, which is neutralized with NaOH to isolate the free base.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | >98% | |
| Byproducts | <2% (hexylamine dimerization) |
Coupling of 4-Methylbenzenecarboximidic Acid Chloride with Hexylamine
This method avoids nitrile intermediates by using a reactive acid chloride:
- Reactants : 4-Methylbenzenecarboximidic acid chloride and hexylamine.
- Conditions : The acid chloride is dissolved in dry dichloromethane and reacted with hexylamine in the presence of triethylamine (base) at 25°C for 6–8 hours.
- Workup : The mixture is washed with brine, and the organic layer is concentrated to yield the product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Reaction Time | 6–8 hours | |
| Solvent Efficiency | Dichloromethane (optimal) |
Nucleophilic Substitution Using Hexylamine and Chloro Intermediate
A chloro-substituted precursor enables direct substitution:
- Reactants : 4-Chloro-N-methylene-4-methylbenzenecarboximidamide and hexylamine.
- Conditions : The chloro derivative is refluxed with excess hexylamine in acetonitrile for 12 hours. Potassium carbonate is added to scavenge HCl.
- Purification : The product is recrystallized from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Byproducts | <5% (dehydrohalogenation) |
Use of n-Hexyl-4-Nitrophenyl Carbonate Synthon
A novel approach employs n-hexyl-4-nitrophenyl carbonate to avoid hazardous chloroformates:
- Reactants : 4-Methylbenzenecarboximidamide and n-hexyl-4-nitrophenyl carbonate.
- Conditions : Reaction in acetonitrile/water (3:1) with K$$2$$CO$$3$$ at 25°C for 5 hours.
- Advantage : Eliminates impurities associated with traditional chloroformates (e.g., N-hexyl chloroformate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 90–93% | |
| Purity (HPLC) | 99.5% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pinner Reaction | 78–85 | >98 | High | Moderate |
| Acid Chloride Coupling | 70–75 | 95–97 | Moderate | High |
| Nucleophilic Substitution | 65–70 | 90–92 | Low | Low |
| Carbonate Synthon | 90–93 | 99.5 | High | High |
Insights :
Byproduct Profiles
| Method | Major Byproducts | Mitigation Strategies |
|---|---|---|
| Pinner Reaction | Hexylamine dimers, imine isomers | Low-temperature catalysis |
| Carbonate Synthon | 4-Nitrophenol | Alkaline washes |
| Nucleophilic Substitution | Dehydrohalogenation products | Excess hexylamine |
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the hexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Hexyl-4-methylbenzenecarboxylic acid, while reduction could produce N-Hexyl-4-methylbenzylamine .
Scientific Research Applications
N-Hexyl-4-methylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexyl-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s closest analogs include sulfonyl hydrazinecarboximidamides (e.g., from ) and benzylamine derivatives (e.g., 4-N-Hexylbenzylamine, ). Key differences include:
Key Observations :
- Compared to 4-N-Hexylbenzylamine, the carboximidamide group introduces additional hydrogen-bonding capacity, which may enhance interactions with biological targets.
Bioactivity
- Carboximidamide Derivatives () : Sulfonyl hydrazinecarboximidamides are often screened for antimicrobial or enzyme-inhibitory activity due to their ability to mimic transition states in enzymatic reactions .
- 4-N-Hexylbenzylamine (): Limited toxicological data available; benzylamines generally exhibit lower bioactivity compared to carboximidamides but may serve as intermediates in drug synthesis .
Physicochemical Behavior
- Lipophilicity : The hexyl chain in this compound increases lipophilicity ($ \log P \sim 3.5 $), favoring membrane permeability. This contrasts with sulfonyl derivatives (), where polar sulfonyl and carboxy groups reduce $ \log P $ (~1.2–2.0).
- Stability : Carboximidamides are prone to hydrolysis under acidic or basic conditions, whereas benzylamines () are more stable but less reactive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
